N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide
CAS No.:
Cat. No.: VC16229890
Molecular Formula: C20H31N3O2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O2S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(1-cyclobutylpyrrolidin-3-yl)-4-[(cyclopentylamino)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H31N3O2S/c24-26(25,22-18-12-13-23(15-18)19-6-3-7-19)20-10-8-16(9-11-20)14-21-17-4-1-2-5-17/h8-11,17-19,21-22H,1-7,12-15H2 |
| Standard InChI Key | OUSAAZFJEMTFRH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4CCC4 |
Introduction
N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide is a complex organic compound with the CAS number 1336912-50-5. It is characterized by its molecular formula C20H31N3O2S and a molecular weight of 377.54 g/mol . This compound is a type of sulfonamide, which is a class of compounds known for their diverse biological activities, including antibacterial and anti-inflammatory properties.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 1336912-50-5 |
| Molecular Formula | C20H31N3O2S |
| Molecular Weight | 377.54 g/mol |
| Purity | NLT 98% |
Synthesis and Preparation
While specific synthesis protocols for N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide are not detailed in the available literature, sulfonamides generally can be synthesized through reactions involving sulfonyl chlorides and amines. The preparation of such compounds often involves multiple steps, including the formation of the sulfonamide bond and the introduction of specific substituents.
Safety and Handling
Handling of chemical compounds like N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide requires caution. General safety precautions include wearing protective clothing, gloves, and eyewear. In case of exposure, immediate washing with water is recommended, and medical attention should be sought if irritation occurs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume